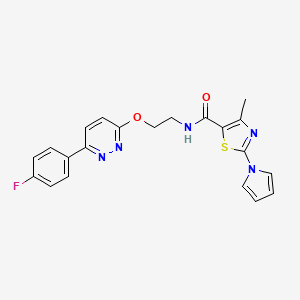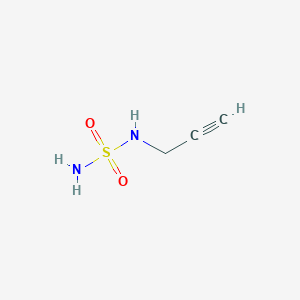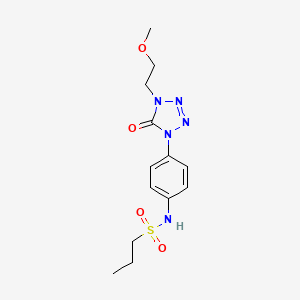![molecular formula C14H20N2O2 B2440812 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid CAS No. 500294-65-5](/img/structure/B2440812.png)
3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid” is a chemical compound with the empirical formula C8H16N2O2 and a molecular weight of 172.22 . It is a heterocyclic building block .
Synthesis Analysis
A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula is C8H16N2O2 and it has a molecular weight of 172.22 . More specific physical and chemical properties such as melting point, boiling point, or density are not provided in the retrieved sources.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound has been synthesized and analyzed for its structure and potential as a metabolite in various studies. For instance, Mi Sui-qing (2010) synthesized 3-[4-(7-choloquinolin-4-yl) piperazin-1-yl] propanoic acid, highlighting its simple synthesis process and high yield, making it suitable for the synthesis of derivatives containing a 4-piperazinyl quinoline ring (Mi Sui-qing, 2010). Similarly, M. A. Bhat et al. (2018) synthesized and characterized enaminones containing a piperazine/morpholine moiety, suggesting its potential in synthesizing novel compounds with desired properties (M. A. Bhat et al., 2018).
Pharmaceutical Applications
The compound and its derivatives have been explored for various pharmacological activities. K. Kamiński et al. (2016) synthesized a library of new piperazinamides showing potential as hybrid anticonvulsants. These molecules integrated fragments of known antiepileptic drugs and displayed promising activity in preclinical seizure models (K. Kamiński et al., 2016). J. Kumar et al. (2017) synthesized novel derivatives containing a piperazine moiety and evaluated them for antidepressant and antianxiety activities, indicating their potential in treating mental health disorders (J. Kumar et al., 2017).
Biochemical Analysis and Molecular Interactions
The compound's interaction with biological systems and its biochemical properties have been the focus of various studies. R. Singh et al. (2000) conducted Fourier transform infrared spectroscopy and normal mode analysis on a derivative of the compound, providing insights into its potential interaction with biological receptors (R. Singh et al., 2000).
Safety And Hazards
The compound is classified as Eye Damage 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The associated hazard statement is H318, which means it causes serious eye damage. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
3-[4-(4-methylphenyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-12-2-4-13(5-3-12)16-10-8-15(9-11-16)7-6-14(17)18/h2-5H,6-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXRKWAOWRUPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B2440730.png)



![7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2440736.png)


amine](/img/structure/B2440742.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2440744.png)
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea](/img/structure/B2440745.png)


![N-benzyl-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2440752.png)